Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
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Overview
Description
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a naphthalene derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)-2-oxoacetate
Uniqueness
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is unique due to its specific structural features, such as the position and nature of the functional groups
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-(6-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C14H14O4/c1-8-3-5-10-9(7-8)4-6-11(12(10)15)13(16)14(17)18-2/h3,5,7,11H,4,6H2,1-2H3 |
InChI Key |
YBOJHWNBIOKZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
Origin of Product |
United States |
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